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Compound of Interest |

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine
CAS No.: 1249447-08-2
Cat. No.: B1488213

Introduction & Compound Profile

The 2-aminothiazole scaffold is a privileged structure in drug discovery, serving as a
pharmacophore in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents.[1][2] The specific
regioisomer 5-(3-Chlorophenyl)thiazol-2-amine presents unique analytical challenges due to
the potential for tautomerism (amino-imino) and the need to distinguish it from its 4-substituted
regioisomer, which is a common byproduct of Hantzsch synthesis.

Compound ldentity:

IUPAC Name: 5-(3-Chlorophenyl)-1,3-thiazol-2-amine

Molecular Formula:

[1](21(3]

Exact Mass: 210.0018 Da[1]

SMILES:Nc1nc(csl)-c2cccc(Cl)c2
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Property

Value
(Predicted/Experimental)

Relevance

Monoisotopic Mass

Key for MS identification (M+H
=211.01)

210.00 Da

LogP

Moderate lipophilicity; suitable
for RP-HPLC

~2.3-2.6

pKa (Basic N)

lonizes in acidic media (pH <

~5.3 (Thiazole N) 2

Solubility

Poor in water; requires organic
DMSO, Methanol, DMF )
diluent

Analytical Workflow Overview

The following workflow ensures a self-validating characterization strategy, moving from bulk

purity to atomic-level structural confirmation.
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Figure 1: Integrated Analytical Workflow. This logic gate ensures no impure material wastes
expensive NMR time.[1]

Protocol 1: High-Performance Liquid
Chromatography (HPLC)

Objective: To establish purity and confirm molecular weight via MS detection. Rationale: The
thiazole amine is basic.[1] Using an acidic mobile phase (Formic Acid) ensures the molecule is
protonated, improving peak shape and ionization efficiency in ESI(+).[1]

Instrument Parameters:
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e System: UPLC or HPLC coupled with PDA and Single Quad MS.

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 um, 4.6 x 100
mm).[1][2]

o Temperature: 35°C (Controls viscosity and retention reproducibility).
e Flow Rate: 1.0 mL/min.[1][2]

Mobile Phase:

e Solvent A: Water + 0.1% Formic Acid (v/v).[1][2][4]

e Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).[1][2][4]

Gradient Table:

Time (min) % Solvent B Description
0.0 5 Initial equilibration
Linear gradient to elute
8.0 95 _ -
lipophilics
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | Ready for next injection |
Expected Results:

o Retention Time (RT): The compound is moderately lipophilic (LogP ~2.[1][2]5) and should
elute in the middle of the gradient (approx. 57 min).[1][2]

e UV Spectrum: Maxima (

) typically around 260-290 nm (thiazole-aromatic conjugation).[1][2]

e MS Spectrum (ESI+):
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o Base peak: m/z 211.0
[1112]
o Isotope Pattern: Distinct chlorine signature.[1][3] The m/z 213.0 peak (
) should be approximately 33% the intensity of the 211.0 peak.[1][2]
Protocol 2: Structural Elucidation via NMR
Objective: To distinguish the 5-aryl isomer from the 4-aryl regioisomer. Solvent: DMSO-

is preferred over CDCI
due to the poor solubility of the free amine and to prevent H-D exchange of the amino protons.

Experimental Setup:
e Frequency: 400 MHz or higher.

e Concentration: 5-10 mg in 0.6 mL DMSO-

Diagnostic Signals (Expected):
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Position Type

Chemical Shift
( Multiplicity

» Ppm)

Mechanistic
Insight

NH Amine

Broad Singlet
(2H)

70-7.6

Exchangeable
with D

O. Chemical shift
varies with
concentration (H-

bonding).

H-4 Thiazole

7.4-7.8 Singlet (1H)

Critical: In the 5-
substituted
isomer, H-4 is
adjacent to
Nitrogen,
typically
appearing
slightly downfield
compared to H-5
in 4-substituted

isomers.

H-2' Phenyl

75-7.7 Singlet/Doublet

Proton on phenyl
ring between CI
and Thiazole

attachment.

H-4',5', &' Phenyl

72-75 Multiplets

Aromatic protons
showing
meta/ortho

coupling.[1][2]

Differentiation Logic:

¢ NOE (Nuclear Overhauser Effect): If structural ambiguity remains, perform a 1D-NOE

experiment irradiating the thiazole singlet.
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o 5-aryl isomer: NOE observed between Thiazole H-4 and no phenyl protons (too distant).

o 4-aryl isomer: Strong NOE between Thiazole H-5 and Phenyl ortho-protons.

Protocol 3: Solid-State Characterization (IR &
Melting Point)

Objective: To define the physical form (polymorphs/solvates) and confirm functional groups.
Infrared Spectroscopy (FT-IR):
e Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]
» Key Bands:
o 3400-3100 cm

: Primary amine N-H stretching (doublet).

o 1630-1590 cm

: C=N stretching (thiazole ring).

o 1050-1090 cm
: Ar-Cl stretching (distinctive for chloro-substitution).
Melting Point / DSC:
e Method: Capillary method (USP <741>) or Differential Scanning Calorimetry (DSC).[1][2]

o Expected Range: Thiazole-2-amines are crystalline solids with high melting points, typically
140°C — 180°C depending on crystal packing.

e DSC Protocol: Heat from 40°C to 250°C at 10°C/min under

. Look for a sharp endotherm (melting) followed by potential exotherm (decomposition).[1][2]

Troubleshooting & Quality Control
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Issue Probable Cause Corrective Action

Dissolve sample in mobile
phase or 50:50 Water:ACN.
Avoid pure DMSO if possible.

[1]

Split peaks in HPLC Sample solvent mismatch

Ensure DMSO-

Missing NH ) .
H-D Exchange or Water Peak is dry. The water peak in

in NMR DMSO (3.33 ppm) can obscure

signals; use dry solvent.[1]

Common in ESL.[1][2] Check if
o peak is M+H+41. Increase
Extra Mass Peaks (+41) Acetonitrile adduct
source temperature to

decluster.[1]
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ranges).[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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